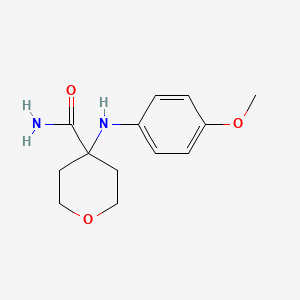
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiochromene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents and can be catalyzed by transition metals such as palladium or platinum .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or sulfonates can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield borate esters, while substitution reactions can produce various functionalized thiochromene derivatives .
科学的研究の応用
Chemistry
In chemistry, (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biology and medicine, boronic acids are explored for their potential as enzyme inhibitors, particularly for proteases and kinases. The unique structure of this compound may offer specificity towards certain biological targets .
Industry
Industrially, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. The ability to form stable yet reactive intermediates makes this compound a valuable tool in various manufacturing processes .
作用機序
The mechanism of action of (4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This is particularly relevant in enzyme inhibition, where the boronic acid group can interact with active site residues, blocking the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methylphenylboronic acid: Similar structure but with a methyl group on the phenyl ring.
2,6-Dimethylphenylboronic acid: Features two methyl groups on the phenyl ring.
Uniqueness
(4,4-Dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid is unique due to its thiochromene ring system, which imparts distinct electronic and steric properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
特性
分子式 |
C11H15BO2S |
|---|---|
分子量 |
222.12 g/mol |
IUPAC名 |
(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)boronic acid |
InChI |
InChI=1S/C11H15BO2S/c1-11(2)5-6-15-10-4-3-8(12(13)14)7-9(10)11/h3-4,7,13-14H,5-6H2,1-2H3 |
InChIキー |
VMWKJGMQVAFADM-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=C1)SCCC2(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(benzylamino)-3-cyclohexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B13865985.png)
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)



![5-[(1-propylimidazol-4-yl)methyl]-2,3-dihydro-1H-pyridin-6-one](/img/structure/B13866010.png)




![[3-[(2,6-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13866054.png)
![2-[4-(4-Methylpiperazine-1-carbonyl)phenyl]acetic acid](/img/structure/B13866066.png)
